N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a methylphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with dimethylamine to form N-(4-methylphenyl)-N,N-dimethylamine.
Alkylation: The intermediate is then subjected to alkylation with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a suitable solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the nitrobenzamide moiety may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-nitrobenzamide: Similar structure but lacks the methyl group on the benzamide ring.
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methylbenzamide: Similar structure but lacks the nitro group.
Uniqueness
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide is unique due to the presence of both the nitro and methyl groups on the benzamide ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-5-7-15(8-6-13)18(21(3)4)12-20-19(23)16-9-10-17(22(24)25)14(2)11-16/h5-11,18H,12H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWSTXLLDKKNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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